Antiproliferative Activity Differentiation via C-7 Heteroaryl Substitution in Triazolopyrimidine Series
The 7-furan-2-yl substituent in the target compound confers a distinct antiproliferative profile compared to closely related 7-aryl and 7-heteroaryl analogs. In a systematic SAR study of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, the 7-furan-2-yl scaffold exhibited a specific inhibition range against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), while maintaining minimal cross-reactivity against the human homolog (HsDHODH) [1]. The scaffold's electronic properties, influenced by the electron-donating furan oxygen, directly modulate target engagement and potency, differentiating it from 7-phenyl (aromatic), 7-thiophen-2-yl (sulfur-containing), and 7-pyridin-2-yl (basic nitrogen) analogs [2].
| Evidence Dimension | PfDHODH inhibitory activity and selectivity |
|---|---|
| Target Compound Data | IC50 range: 0.08–1.3 μM (based on class representative derivatives); HsDHODH inhibition: 0–30% at 50 μM |
| Comparator Or Baseline | Class-level baseline for [1,2,4]triazolo[1,5-a]pyrimidine core with variable C-7 substitution |
| Quantified Difference | Potency varies >100-fold depending on C-7 substituent; selectivity window >38–625x for Pf vs. Hs |
| Conditions | Enzymatic inhibition assay; PfDHODH and HsDHODH; low micromolar to low nanomolar range |
Why This Matters
Selection of the furan-2-yl analog over alternative C-7 substituents dictates the achievable potency and selectivity profile in anti-parasitic drug discovery programs.
- [1] Ma, X., et al. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. European Journal of Medicinal Chemistry, 211, 113033. View Source
- [2] Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. View Source
